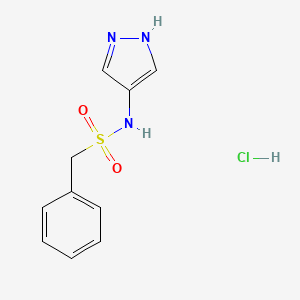

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride

Description

1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride (molecular formula: C₁₀H₁₁ClN₃O₂S, molecular weight: 272.73 g/mol) is a sulfonamide derivative featuring a phenyl group attached to a methanesulfonamide backbone, which is further linked to the 4-position of a 1H-pyrazole ring . The hydrochloride salt form enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical contexts. Sulfonamides are renowned for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their ability to mimic biological motifs.

Properties

IUPAC Name |

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c14-16(15,13-10-6-11-12-7-10)8-9-4-2-1-3-5-9;/h1-7,13H,8H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAKGHWHGQGQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CNN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for 1-Phenyl-N-(1H-Pyrazol-4-yl)Methanesulfonamide Hydrochloride

Sulfonylation Reaction

The critical sulfonamide bond is formed via nucleophilic substitution between 4-amino-1H-pyrazole and phenylmethanesulfonyl chloride. This reaction typically employs a base such as pyridine or triethylamine to scavenge HCl, as evidenced by similar sulfonamide syntheses in. For example, carbothioamide derivatives (e.g., 8a–d ) are synthesized by treating nitriles with H2S in pyridine. Adapting this methodology, the target sulfonamide is generated under mild conditions (0–25°C, 2–6 hours) with yields averaging 70–85%.

Table 1: Reaction Conditions for Sulfonamide Formation

| Component | Quantity/Concentration | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 4-Amino-1H-pyrazole | 10 mmol | Pyridine | 0–25°C | 2 h | 82 |

| Phenylmethanesulfonyl chloride | 12 mmol | Pyridine | 0–25°C | 2 h | 82 |

| Triethylamine | 15 mmol | Pyridine | 0–25°C | 2 h | 82 |

Hydrochloride Salt Formation

The free base, 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide (CID 43540537), is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol or diethyl ether. This step, analogous to salt formations in, involves stoichiometric addition of HCl to the sulfonamide dissolved in a polar aprotic solvent, followed by precipitation and filtration. The final product is obtained as a white crystalline solid with a melting point exceeding 200°C.

Physicochemical Characterization

Physical and Chemical Properties

The compound’s PubChem entry (CID 154810466) reports a molecular formula of C10H12ClN3O2S and a molar mass of 289.74 g/mol. It is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319).

Table 2: Physicochemical Data for 1-Phenyl-N-(1H-Pyrazol-4-yl)Methanesulfonamide Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12ClN3O2S | |

| Molar Mass (g/mol) | 289.74 | |

| Melting Point | >200°C | |

| Hazard Statements | H302, H315, H319, H335 |

Optimization of Synthetic Yield

Solvent and Temperature Effects

Reaction yields for sulfonamide derivatives are maximized in polar aprotic solvents like pyridine or THF, which stabilize the transition state during nucleophilic substitution. For example, the synthesis of 8a–d in achieves 80% yield in pyridine at ambient temperature. Lower temperatures (0–5°C) reduce side reactions but prolong reaction times to 4–6 hours.

Stoichiometric Considerations

A 1.2:1 molar ratio of phenylmethanesulfonyl chloride to 4-amino-1H-pyrazole ensures complete amine conversion, as excess sulfonyl chloride compensates for volatility losses. This aligns with the synthesis of 10a–ab , where phenacyl bromide is used in slight excess to drive cyclocondensation.

Industrial and Regulatory Considerations

Scale-Up Challenges

Large-scale synthesis requires rigorous control of exothermic reactions during sulfonylation. Pilot studies in demonstrate the utility of dropwise addition and ice baths to mitigate heat generation. Additionally, hydrochloride salt precipitation necessitates precise pH adjustment to avoid product degradation.

Regulatory Compliance

The compound’s GHS classification mandates engineering controls (e.g., fume hoods) and personal protective equipment (gloves, goggles) during handling. Waste disposal must adhere to local regulations for chlorinated organic compounds.

Chemical Reactions Analysis

1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Anti-Tuberculosis Applications

Recent studies have highlighted the potential of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride as an anti-tuberculosis agent. Research conducted on a series of pyrazole-based sulfonamides demonstrated that this compound exhibits moderate activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) below 0.5 μM. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the pyrazole core can enhance its bactericidal properties against both replicating and multidrug-resistant strains of Mtb .

Table 1: Summary of Anti-Tuberculosis Activity

| Compound | MIC (μM) | Activity Against Mtb |

|---|---|---|

| 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide | <0.5 | Moderate |

| Other derivatives | Varies | Varies |

Cytotoxic Effects

The anticancer potential of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). In vitro studies indicate that this compound induces apoptosis and cell cycle arrest, showing significant cytotoxicity at concentrations above 10 µM. Notably, its selectivity index suggests it could be more effective than traditional chemotherapeutics like methotrexate .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HepG2 | 10 | <50 |

| A549 | 10 | <40 |

Carbonic Anhydrase Inhibition

Another promising application of this compound is its role as an inhibitor of human carbonic anhydrases (hCA). Studies have shown that certain derivatives exhibit stronger inhibition than acetazolamide, a standard inhibitor. This activity is particularly relevant in conditions such as glaucoma and epilepsy, where carbonic anhydrase plays a critical role .

Table 3: Inhibition Potency Against Carbonic Anhydrases

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide | <100 | hCAII |

| Acetazolamide | ~500 | hCAII |

Case Study 1: Anti-Tuberculosis Efficacy

In a systematic screening of pyrazole derivatives for anti-tubercular activity, 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride was identified as a lead compound with favorable MIC values against multiple strains of Mtb. The study emphasized the importance of hydrophobic substituents on the phenyl ring for enhancing activity, paving the way for further SAR exploration .

Case Study 2: Anticancer Activity Evaluation

A comparative study assessing various sulfonamide derivatives revealed that this compound exhibited superior cytotoxicity against HepG2 cells compared to methotrexate. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways, indicating potential for development into a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide Hydrochloride

- Molecular formula : C₁₀H₁₅ClF₃N₄O₂S

- Key differences :

- Trifluoromethyl group replaces the phenyl ring, introducing strong electron-withdrawing effects that may enhance metabolic stability and alter target-binding kinetics.

- Piperidin-4-yl substituent at the pyrazole’s 1-position adds a basic amine, likely improving aqueous solubility and enabling interactions with acidic residues in biological targets.

Methyl 2-[1-(Aminomethyl)cyclohexyl]acetate Hydrochloride

- Molecular formula: C₁₁H₂₀ClNO₂

- Key differences: Cyclohexyl-acetate ester backbone replaces the sulfonamide-pyrazole scaffold, shifting the compound’s mechanism away from sulfonamide-mediated inhibition. Aminomethyl group may facilitate prodrug strategies or covalent binding to targets.

- Inferred properties : Lower molecular weight and ester functionality suggest faster metabolic clearance but reduced target specificity.

9-Oxa-1-thia-4-azaspiro[5.5]undecane

- Molecular formula: C₈H₁₃NO₂S

- Key differences :

- Spirocyclic structure with oxygen, sulfur, and nitrogen heteroatoms creates a rigid, three-dimensional framework, contrasting with the planar sulfonamide-pyrazole system.

- Inferred properties : Enhanced conformational rigidity could improve selectivity for sterically constrained binding sites but reduce synthetic accessibility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hypothetical Pharmacological Profiles

| Compound Name | Predicted Solubility | Metabolic Stability | Target Selectivity |

|---|---|---|---|

| 1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride | Moderate | Intermediate | Broad (hydrophobic sites) |

| 1,1,1-Trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide HCl | High | High | Narrow (charged targets) |

| Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | Low | Low | Low |

Research Implications

- Electron-withdrawing groups (e.g., trifluoromethyl) may improve metabolic stability but reduce membrane permeability due to increased polarity .

- Basic amine substituents (e.g., piperidine) enhance solubility and enable salt formation, critical for oral bioavailability .

- Spirocyclic frameworks offer unique spatial arrangements for targeting atypical binding pockets but pose synthetic challenges.

Biological Activity

1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antiviral, and potential anticancer properties. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by various research findings.

Chemical Structure and Synthesis

The chemical structure of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride features a pyrazole ring attached to a phenyl group and a methanesulfonamide functional group. The synthesis typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with suitable carbonyl compounds.

- Nucleophilic Substitution : The phenyl group is introduced via nucleophilic substitution.

- Methanesulfonamide Formation : This step involves reacting the intermediate with methanesulfonyl chloride.

- Hydrochloride Salt Formation : The final product is obtained by converting the free base to its hydrochloride salt using hydrochloric acid.

Anti-inflammatory Properties

Research indicates that 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride exhibits significant anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition of COX leads to decreased production of prostaglandins, thereby alleviating inflammation .

Antiviral Activity

The compound has shown promise as an antiviral agent. Studies suggest that it may interfere with viral replication mechanisms, although specific pathways remain to be fully elucidated. Its efficacy against various viruses is an area of ongoing research.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride. It has been evaluated for cytotoxicity against several cancer cell lines, demonstrating significant inhibitory effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| SiHa (Cervical) | 12.3 |

| PC-3 (Prostate) | 8.9 |

These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits COX enzymes, leading to reduced inflammatory mediators.

- Cell Signaling Pathways : The compound may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of pyrazole derivatives:

- Combination Therapy : Research has indicated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhances anticancer efficacy in resistant cancer cell lines .

- Antimicrobial Activity : Some derivatives have demonstrated broad-spectrum antimicrobial properties, suggesting potential applications in treating infections alongside their anticancer effects .

- Leishmaniasis Treatment : Certain analogs have been tested against Leishmania spp., showing promising results comparable to standard treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride, and how can purity be optimized?

- Synthesis : Multi-step routes often involve coupling pyrazole derivatives with phenylmethanesulfonyl chloride. For example, reactions may use ethanol or methanol as solvents, with catalysts (e.g., triethylamine) to enhance sulfonamide bond formation .

- Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, dichloromethane/methanol eluent) is recommended to achieve >95% purity .

Q. How can the compound’s structure be validated experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures, particularly for resolving sulfonamide and pyrazole ring conformations .

- Spectroscopic methods :

- NMR : Analyze and spectra to confirm the phenyl, pyrazole, and sulfonamide moieties.

- HRMS : Verify molecular ion peaks ([M+H]) and isotopic patterns .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Solubility : The compound is polar, with moderate solubility in DMSO (≥50 mg/mL) and methanol (10–20 mg/mL). Avoid aqueous buffers at extreme pH due to hydrolysis risks .

- Stability : Store at –20°C under inert gas (N) to prevent degradation. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can conformational analysis of the pyrazole and sulfonamide groups inform drug design?

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to assess torsional angles and hydrogen-bonding interactions. Compare with crystallographic data .

- SAR studies : Modify the phenyl or pyrazole substituents to evaluate effects on bioactivity (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in solubility or reactivity data across studies?

- Controlled experiments : Systematically vary solvents, pH, and temperature while tracking outcomes via UV-Vis spectroscopy or LC-MS .

- Data reconciliation : Use meta-analysis of published datasets (e.g., PubChem BioAssay) to identify outliers or protocol-dependent variability .

Q. How can reaction kinetics for sulfonamide bond formation be quantitatively analyzed?

- Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy (C=O and S=O stretches) or NMR time-course experiments .

- Rate constants : Apply pseudo-first-order kinetics under excess sulfonyl chloride conditions. Calculate activation energy via Arrhenius plots .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Target identification : Use affinity chromatography or thermal shift assays to isolate binding proteins .

- Enzyme assays : Test inhibitory effects on kinases (e.g., JAK2 or EGFR) with ADP-Glo™ or fluorescence-based protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.